(2-Amino-4-methylphenyl)phosphonic acid
Description
Significance of Arylaminophosphonic Acids as Bioisosteres and Chemical Building Blocks
Arylaminophosphonic acids are widely recognized for their role as bioisosteres of α-amino acids. nih.gov In these molecules, the phosphonic acid group (-PO(OH)_2) replaces the carboxylic acid group (-COOH) of a corresponding amino acid. This substitution has profound implications for the molecule's properties and biological activity. The tetrahedral geometry of the phosphonate (B1237965) group, in contrast to the planar carboxylate group, can mimic the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. researchgate.net Furthermore, the difference in acidity and charge distribution between the phosphonic and carboxylic acid groups can lead to altered binding interactions with biological targets. nih.gov
As chemical building blocks, arylaminophosphonic acids offer a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functional groups—the phosphonic acid, the amino group, and the aromatic ring—allows for a variety of chemical modifications. The amino group can be acylated, alkylated, or used in peptide synthesis, while the phosphonic acid moiety can form esters, amides, or coordinate to metal ions. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities.
Historical Context and Evolution of Research on Phosphonic Acid Derivatives
Research into phosphonic acids dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. Early methods for creating a carbon-phosphorus bond, the defining feature of phosphonic acids, were often harsh and limited in scope. A pivotal development was the Michaelis-Arbuzov reaction, which provided a more general and efficient route to phosphonates. nih.gov Another key synthetic method that emerged is the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), which is particularly relevant for the synthesis of α-aminophosphonates. nih.gov
The evolution of research on phosphonic acid derivatives has been driven by their diverse applications. Initially explored for their chemical properties, their potential in biological systems soon became apparent. The discovery of their ability to act as mimics of natural phosphates and carboxylates opened up vast avenues in medicinal chemistry, leading to the development of drugs for a range of conditions. nih.govnih.gov In materials science, the strong coordination of phosphonic acids to metal oxides has been exploited for surface modification and the creation of hybrid organic-inorganic materials. nih.gov
Aims and Scope of Academic Inquiry into (2-Amino-4-methylphenyl)phosphonic Acid
While specific academic inquiry into this compound is not extensively documented in publicly available literature, the aims and scope of such research can be inferred from studies on analogous compounds. A primary focus would likely be its potential as a bioactive molecule. Researchers would investigate its ability to inhibit specific enzymes, particularly those involved in amino acid metabolism or cell signaling pathways. The substitution pattern on the phenyl ring would be of particular interest, as the position of the amino and methyl groups could confer selectivity for certain biological targets.
Another area of investigation would be its utility in synthetic chemistry. The compound could serve as a precursor for the synthesis of novel ligands for catalysis or for the creation of functional materials. For example, its ability to self-assemble or coordinate with metal ions could be explored for the development of new polymers or metal-organic frameworks. The synthesis of this specific isomer and the characterization of its physicochemical properties would be a fundamental first step in any academic inquiry.
Below is a data table summarizing the basic properties of this compound, based on available information from chemical suppliers.
| Property | Value |
| CAS Number | 89942-99-4 |
| Molecular Formula | C₇H₁₀NO₃P |
| Molecular Weight | 187.13 g/mol |
| Boiling Point | 424.9°C at 760 mmHg |
| Density | 1.43 g/cm³ |
| Flash Point | 210.8°C |
| Refractive Index | 1.602 |
Note: The data in this table is sourced from chemical supplier databases and may not have been independently verified in peer-reviewed literature.
Structure
3D Structure
Properties
CAS No. |
89942-99-4 |
|---|---|
Molecular Formula |
C7H10NO3P |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
(2-amino-4-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
YKTGHHOLJWJLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Methylphenyl Phosphonic Acid and Its Functionalized Analogues
Direct Synthetic Routes to (2-Amino-4-methylphenyl)phosphonic Acid
Direct synthetic strategies aim to construct the target molecule in a minimal number of steps, often by forming the crucial carbon-phosphorus bond on a molecule already containing the substituted aminophenyl moiety.
The most prominent and widely utilized method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction. researchgate.netsemanticscholar.org This one-pot, three-component condensation involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). wikipedia.orgnih.govnih.gov This approach is highly efficient for creating phosphorus analogues of α-amino acids. wikipedia.org For the synthesis of this compound analogues, this would typically involve the reaction of p-toluidine (B81030) (4-methylaniline), an appropriate aldehyde, and a dialkyl phosphite.
Mechanistic Insights: The mechanism of the Kabachnik-Fields reaction has been studied in detail and can proceed through two primary pathways. semanticscholar.orgnih.gov The most commonly accepted route involves the initial formation of an imine (a Schiff base) from the amine and the carbonyl compound, followed by the nucleophilic addition of the phosphite across the C=N double bond (the aza-Pudovik reaction). wikipedia.orgnih.govnih.gov An alternative pathway suggests the initial formation of an α-hydroxyphosphonate from the carbonyl and the phosphite, which is then substituted by the amine. semanticscholar.orgnih.gov In-situ Fourier transform IR spectroscopy studies have provided evidence supporting the imine-mediated pathway in several cases. nih.gov The choice of pathway can be influenced by the nature of the reactants; for instance, weakly basic amines like anilines tend to favor imine formation. organic-chemistry.org
Catalyst Development: A vast array of catalysts has been developed to improve the efficiency, yield, and selectivity of the Kabachnik-Fields reaction. Catalysts can activate the carbonyl group, facilitate imine formation, or enhance the nucleophilic addition of the phosphite. Lewis acids are commonly employed, with examples including indium(III) chloride, lithium perchlorate, samarium diiodide, and various lanthanide triflates. nih.govorganic-chemistry.orgnih.gov Zirconium compounds such as ZrOCl₂·8H₂O, sometimes used in deep eutectic solvents, have also proven effective. nih.govbeilstein-archives.org Heterogeneous catalysts like H-beta zeolite offer advantages in terms of reusability. researchgate.net More recently, nanocatalysts and organocatalysts have been explored to promote the reaction under milder or more environmentally benign conditions. mdpi.com Interestingly, many modern protocols, particularly those utilizing microwave irradiation, can proceed efficiently without any catalyst. nih.govnih.gov
| Catalyst Type | Specific Examples | Typical Conditions/Notes | Reference |
|---|---|---|---|
| Lewis Acids | InCl₃, LiClO₄, FeCl₃, CuCl₂, ZrOCl₂·8H₂O, Mg(ClO₄)₂ | Often used in catalytic amounts under mild conditions. | organic-chemistry.orgnih.gov |
| Heterogeneous Catalysts | H-Beta Zeolite, TiO₂, ZnO Nanoparticles | Allows for easier catalyst recovery and recycling. | researchgate.netnih.govresearchgate.net |
| Organocatalysts | Quinine, Boric Acid, Phenylphosphonic Acid | Used for enantioselective synthesis or under metal-free conditions. | organic-chemistry.orgmdpi.comorganic-chemistry.org |
| Deep Eutectic Solvents (DESs) | ZrOCl₂·8H₂O / Urea | Can act as both the solvent and the catalyst. | beilstein-archives.orgmdpi.com |
| No Catalyst | - | Often effective under solvent-free microwave irradiation. | semanticscholar.orgnih.govnih.gov |
The choice of solvent, or the lack thereof, significantly impacts the outcome of the Kabachnik-Fields reaction. A major trend in optimizing this synthesis is the move towards solvent-free ("neat") conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.net These solventless reactions are frequently paired with microwave irradiation to achieve high yields in short reaction times. nih.gov
When solvents are used, their properties can be tuned to enhance the reaction. Water has been successfully employed as a reaction medium, often in the presence of a catalyst like p-toluenesulfonic acid, making the process more environmentally friendly. mdpi.comresearchgate.net Deep eutectic solvents (DESs), such as a mixture of ZrOCl₂·8H₂O and urea, have emerged as novel media that can also catalyze the reaction. beilstein-archives.org The use of DESs can facilitate product isolation, as the α-aminophosphonates often precipitate directly from the reaction mixture. beilstein-archives.org Other common organic solvents include ethanol (B145695), dichloromethane, and acetonitrile. researchgate.netnih.govnih.gov Reaction parameters such as temperature and time are also critical; conventional heating may require several hours, whereas microwave-assisted protocols can often be completed in minutes. researchgate.netnih.gov
| Reaction Medium | Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Solvent-Free (Neat) | Green chemistry, high concentration, often simplified workup. | Frequently paired with microwave irradiation or thermal heating. | researchgate.netsemanticscholar.orgnih.gov |
| Water | Environmentally benign, inexpensive, non-flammable. | Often requires a water-tolerant catalyst and heating. | mdpi.comresearchgate.net |
| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst, recyclable, low volatility. | Reactions can often proceed at room temperature. | beilstein-archives.org |
| Ethanol | Commonly used, good solubility for reactants. | Used in microwave-assisted protocols. | nih.gov |
Microwave (MW) irradiation has become a powerful tool for accelerating the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. nih.gov The primary advantage of MW-assisted synthesis is a dramatic reduction in reaction time, often from hours to minutes, along with an increase in product yields. asianpubs.orgresearchgate.net This rapid and uniform heating is a hallmark of microwave chemistry. nih.gov
Many microwave-assisted syntheses of α-aminophosphonates are performed under solvent-free and catalyst-free conditions, representing a particularly "green" and efficient approach. semanticscholar.orgnih.gov For example, the reaction of an aldehyde, an amine, and a trialkyl phosphite using ZnO nanoparticles as a catalyst under microwave irradiation can be completed in 2-5 minutes with yields between 82-93%. researchgate.net In some cases, a synergistic effect between microwave energy and a Lewis acid catalyst (such as CdI₂) has been observed, leading to excellent yields where conventional heating was unsuccessful. researchgate.net This technology has been applied to a wide range of substrates, including those with sensitive functional groups. nih.govresearchgate.net
Alternative strategies for synthesizing this compound involve the direct introduction of a phosphorus-containing group onto a pre-existing substituted aniline (B41778) ring system. The logical precursor for this target compound is 4-methyl-2-nitroaniline, which can be synthesized by the nitration of N-acetyl-p-toluidine followed by hydrolysis. chemicalbook.com The nitro group can then be reduced to the target amino group after the phosphonate (B1237965) moiety is installed.
One classical method for forming a C-P bond is the Michaelis-Arbuzov reaction. This approach would involve reacting a halogenated precursor, such as a 2-bromo-4-methylaniline (B145976) derivative, with a trialkyl phosphite. However, this route can be challenging for arylphosphonates, as the electron-donating amino and methyl groups on the benzene (B151609) ring can hinder the nucleophilic attack by the phosphite. smolecule.com Furthermore, the final step requires the hydrolysis of the resulting phosphonate ester to the phosphonic acid, which often demands harsh acidic conditions. smolecule.combeilstein-journals.org
Another advanced method involves the palladium-catalyzed cross-coupling of aryl halides with phosphorus reagents. For instance, para-substituted aryl halides can react with anilinium hypophosphite to yield aminophenyl H-phosphinic acids, which are structurally related to the target phosphonic acids. nih.gov
Direct phosphonylation using phosphorous acid (H₃PO₃) or its derivatives represents another important pathway. beilstein-journals.org This method can be considered a variation of the Mannich reaction, where phosphorous acid acts as the nucleophile. The reaction of an amine, an aldehyde (often formaldehyde), and phosphorous acid can directly yield an aminomethylphosphonic acid. researchgate.net This approach is particularly effective for synthesizing poly(aminomethylenephosphonic) acids when polyamines are used as starting materials, often accelerated by microwave irradiation in an aqueous medium. researchgate.net
Hypophosphorous acid (H₃PO₂) can also be used in phospha-Mannich reactions with amines and formaldehyde (B43269). nih.gov This reaction typically yields aminomethyl-H-phosphinic acids, which are valuable intermediates that could potentially be oxidized to the corresponding phosphonic acids. nih.govkent.ac.uk The use of acetic acid as a solvent has been shown to produce these H-phosphinic acids in high yields with minimal by-products. nih.gov
One-Pot Multicomponent Approaches (e.g., Kabachnik-Fields Reactions)
Indirect Synthetic Pathways for Derivatized this compound Structures
Indirect synthetic routes are paramount for accessing structurally diverse analogues of this compound. These methods involve the strategic manipulation of precursor molecules and the use of specialized intermediates to build the target chemical architecture with desired functionality and stereochemistry.
Functional Group Interconversions on Precursor Molecules
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.com This strategy is particularly useful in the synthesis of this compound, where the desired amino group can be introduced at a late stage by modifying a suitable precursor. A common approach involves the reduction of a nitro group, which is electron-withdrawing and can facilitate certain reactions on the aromatic ring, to the target amino group.
This method typically starts with a (4-methyl-2-nitrophenyl)phosphonic acid derivative. The reduction of the nitro group to an amine can be achieved using a variety of reagents and conditions, selected based on the presence of other sensitive functional groups in the molecule.
Key Reduction Methods for Nitro Group to Amine Conversion:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. It is a clean and efficient method, often providing high yields.
Metal/Acid Reductions: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). vanderbilt.edu
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogenation equipment.
The choice of method depends on factors such as substrate compatibility and desired reaction conditions. The ability to perform these transformations allows chemists to leverage readily available starting materials and introduce the key amino functionality strategically.
| Precursor Functional Group | Reagents and Conditions | Target Functional Group | Key Advantages |
|---|---|---|---|
| Nitro (-NO₂) | H₂, Pd/C, Ethanol | Amino (-NH₂) | High yield, clean reaction. |
| Nitro (-NO₂) | Fe, HCl, Reflux | Amino (-NH₂) | Cost-effective, widely used. |
| Azide (-N₃) | H₂, Pd/C or LiAlH₄ or PPh₃, H₂O | Amino (-NH₂) | Mild conditions for phosphine-based reduction. vanderbilt.edu |
| Amide (-CONH₂) | Hofmann Rearrangement (Br₂, NaOH) | Amino (-NH₂) | Useful for converting carboxylic acid derivatives. |
Stereoselective Synthesis of Chiral this compound Analogues
The biological activity of α-aminophosphonates is often dependent on the absolute configuration of the α-carbon atom. nih.govmdpi.com Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure analogues is a significant area of research. nih.gov The primary strategies involve the hydrophosphonylation of imines, where the stereochemical outcome is controlled by a chiral element. nih.govresearchgate.net
Key Stereoselective Strategies:
Chiral Auxiliaries: This approach involves the reaction of a non-chiral aldehyde with a chiral amine (or a chiral aldehyde with a non-chiral amine) to form a chiral imine. nih.gov The subsequent addition of a phosphite nucleophile occurs diastereoselectively, guided by the steric influence of the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched α-aminophosphonate. researchgate.net For example, the addition of diethyl phosphite to an imine derived from (S)-α-methylbenzylamine can yield α-aminophosphonates with moderate to high diastereoselectivity. nih.gov
Chiral Catalysts: A more modern and atom-economical approach is the use of a chiral catalyst to control the enantioselectivity of the addition of a phosphite to a non-chiral imine. nih.gov Chiral Brønsted acids, such as derivatives of 1,1'-binaphthol phosphate (B84403), have proven effective as organocatalysts for this transformation. nih.gov These catalysts can activate the imine and position the phosphite for a stereoselective attack, leading to high enantiomeric excess (ee). nih.gov The efficiency of these catalysts can be influenced by the structure of the imine and the phosphite used. nih.gov
The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is a widely used method for synthesizing α-aminophosphonates and can be rendered asymmetric using these catalytic approaches. mdpi.comsmolecule.com
| Method | Chiral Source | Typical Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | (S)-α-methylbenzylamine | Aldehyde, Diethyl Phosphite | Diastereomeric Ratio (d.r.) up to 66:34 | nih.gov |
| Chiral Auxiliary | (R)-2-phenylglycinol | Aldehyde, Dialkyl Phosphite | High Diastereoselectivity | nih.gov |
| Chiral Catalyst | (R)-1,1'-Binaphthol Phosphate Derivative | Aldimine, Diisopropyl Phosphite | Enantiomeric Excess (ee) up to 61.9% | nih.gov |
| Chiral Catalyst | Chiral Atropisomeric Phosphoric Acid | Aldehyde, p-Anisidine, Di-3-pentylphosphite | High Yield and Stereoselectivity | mdpi.com |
Nucleophilic Addition Reactions to Azirine Intermediates
An elegant method for synthesizing α-aminophosphonic acid derivatives involves the use of phosphorus-substituted 2H-azirines as key intermediates. nih.gov 2H-azirines are strained, highly reactive imines that contain a highly electrophilic carbon center, making them susceptible to nucleophilic attack. nih.gov This reactivity provides a versatile platform for the synthesis of various functionalized aminophosphonates. acs.org
The general process involves the addition of a nucleophile to the C=N double bond of the 2H-azirine phosphonate. This initially forms a transient aziridine (B145994) intermediate. nih.govresearchgate.net Depending on the nature of the nucleophile and the reaction conditions, this intermediate can either be isolated or undergo spontaneous or induced ring-opening to yield the final product. nih.gov
Addition of Alcohols: The addition of simple aliphatic alcohols like methanol (B129727) or ethanol to 2H-azirine phosphonates typically leads to the formation of α-aminophosphonate acetals after the ring opening of the aziridine intermediate. nih.gov
Addition of Thiols: Nucleophilic addition of thiophenols to 2H-azirine phosphonates can yield stable aziridine derivatives or, upon heating, undergo ring-opening to form allylic α-aminophosphonates. nih.govacs.org This regioselective process is a powerful tool for introducing sulfur-containing functionalities. nih.gov
This methodology offers a straightforward, regioselective route to a variety of α-aminophosphonates and their derivatives, with the final product structure being dictated by the choice of nucleophile. nih.gov
| Nucleophile | Intermediate | Final Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| Methanol (MeOH) | Aziridine | α-Aminophosphonate Dimethyl Acetal | Et₃N, 25°C | nih.gov |
| Phenol (PhOH) | Aziridine (isolable) | Allylic α-Aminophosphonate (after ring opening) | Et₃N, CH₂Cl₂ | nih.gov |
| Benzenethiol (PhSH) | Aziridine (isolable) | Allylic α-Aminophosphine Oxide (after ring opening) | Et₃N, CH₂Cl₂; then CHCl₃, reflux | nih.govacs.org |
| Grignard Reagents (RMgX) | Aziridine | Aziridine-2-phosphonate (stable) | Diastereoselective addition | acs.org |
Advanced Purification and Isolation Techniques for High Purity this compound
The isolation and purification of this compound are critical steps to ensure the final product is free from starting materials, reagents, and by-products. The amphoteric nature of the molecule, possessing both a basic amino group and an acidic phosphonic acid group, allows for the use of specific purification techniques.
Recrystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For aminophosphonic acids, aqueous solutions or alcohol-water mixtures are often employed.
Column Chromatography: A highly versatile method for purification, particularly for separating complex mixtures. frontiersin.org For this compound, silica (B1680970) gel is a common stationary phase. frontiersin.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase as they are carried through the column by a liquid mobile phase. The polarity of the solvent system is carefully chosen to achieve effective separation.
Ion-Exchange Chromatography: This technique is exceptionally well-suited for purifying zwitterionic compounds like amino acids and their phosphonic acid analogues. google.com The crude product solution is passed through a column containing an ion-exchange resin.
Cation-Exchange Resin: Using a strongly acidic cation-exchange resin, the positively charged (protonated) amino group of the target compound binds to the resin. google.com Impurities that are anionic or neutral will pass through. The desired compound can then be eluted by changing the pH or ionic strength of the eluent. google.com
Anion-Exchange Resin: Conversely, an anion-exchange resin can be used to bind the negatively charged (deprotonated) phosphonate group at an appropriate pH.
Gel-Permeation Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. It can be useful for removing high-molecular-weight or low-molecular-weight impurities from the final product. frontiersin.org
The final product is often isolated by precipitating it from the purified solution, for instance, by adding a miscible anti-solvent or by adjusting the pH to the isoelectric point, where the molecule has minimum solubility. orientjchem.org
| Technique | Principle of Separation | Application | Advantages |
|---|---|---|---|
| Recrystallization | Differential solubility | Removal of soluble/insoluble impurities from the final product. | Simple, cost-effective for large quantities. |
| Column Chromatography | Differential adsorption | Separation of by-products with different polarities. frontiersin.org | High resolution, applicable to complex mixtures. |
| Ion-Exchange Chromatography | Reversible binding of ions | Removal of ionic impurities and separation from other amino acids. google.com | Highly specific for charged/amphoteric molecules. |
| Gel-Permeation Chromatography | Molecular size | Removal of polymeric or very small molecule impurities. frontiersin.org | Mild conditions, preserves molecular structure. |
Spectroscopic Characterization of 2 Amino 4 Methylphenyl Phosphonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework and the phosphorus environment within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For (2-Amino-4-methylphenyl)phosphonic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the amino group protons, and the acidic protons of the phosphonic acid group.
The aromatic region would likely show complex splitting patterns due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The methyl group attached to the phenyl ring is expected to appear as a singlet in the upfield region. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The acidic protons of the phosphonic acid group (-PO(OH)₂) are also expected to produce a broad singlet, with a chemical shift that is highly dependent on the solvent and temperature.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | m | - |
| -CH₃ | ~2.3 | s | - |
| -NH₂ | Variable (broad) | s | - |
| -P(O)(OH)₂ | Variable (broad) | s | - |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the aromatic ring, the methyl group, and the carbon atom directly bonded to the phosphorus atom.
The carbon atoms of the benzene ring will resonate in the downfield region, typically between 110 and 150 ppm. The chemical shifts of these carbons are influenced by the substituents on the ring (the amino and phosphonic acid groups). The methyl carbon is expected to appear in the upfield region. A key feature would be the carbon atom directly attached to the phosphorus, which would exhibit coupling with the phosphorus nucleus (¹JC-P), resulting in a doublet.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | C-P Coupling (JC-P, Hz) |
| Aromatic C-P | 120 - 140 | ~150-180 (¹J) |
| Aromatic C-NH₂ | 140 - 150 | - |
| Aromatic C-CH₃ | 130 - 140 | - |
| Aromatic C-H | 115 - 130 | - |
| -CH₃ | ~20 | - |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment
Phosphorus-31 NMR (³¹P NMR) spectroscopy is a crucial technique for directly observing the phosphorus atom and providing information about its chemical environment and oxidation state. For this compound, the ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule.
The chemical shift of the phosphorus nucleus in phosphonic acids typically appears in a characteristic range. The exact chemical shift can be influenced by the substituents on the phenyl ring and the solvent. The signal is usually a singlet, assuming no coupling to other magnetically active nuclei in close proximity.
Expected ³¹P NMR Data:
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ³¹P | 15 - 25 |
Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, P=O, P-O-H, and C-C bonds.
The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the P=O stretching vibration is characteristic of phosphonic acids and is expected in the range of 1150-1250 cm⁻¹. The broad absorption due to the O-H stretching of the P-O-H groups is anticipated in the region of 2500-3300 cm⁻¹. Bending vibrations for the N-H and C-H groups, as well as aromatic C=C stretching vibrations, will also be present in the fingerprint region of the spectrum.
Expected FT-IR Data:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium |
| O-H stretch (phosphonic acid) | 2500 - 3300 (broad) | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch | 2850 - 2960 | Medium to Weak |
| P=O stretch | 1150 - 1250 | Strong |
| P-O-H stretch | 900 - 1000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| N-H bend | 1550 - 1650 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show characteristic bands for the aromatic ring and the phosphonic acid group.
The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum and are expected to appear in the 1580-1620 cm⁻¹ region. The P=O stretching vibration, while strong in the IR, may show a weaker band in the Raman spectrum. The P-O-H stretching and bending modes are also observable. The C-H stretching vibrations of the methyl group and the aromatic ring will also be present.
Expected Raman Spectroscopy Data:
| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C=C stretch | 1580 - 1620 | Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| P=O stretch | 1150 - 1250 | Weak to Medium |
| P-O stretch | 900 - 1000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of both an amino (-NH2) group, an auxochrome, and a phosphonic acid (-PO(OH)2) group, along with a methyl (-CH3) group, influences the energy and intensity of these transitions.
The primary electronic transitions anticipated are π → π* transitions associated with the aromatic system. The amino group, being a strong electron-donating group, causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the interaction of the nitrogen lone pair with the π-electron system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO).
For comparison, a structurally similar compound, 4-aminobenzoic acid, exhibits absorption maxima at 194 nm, 226 nm, and 278 nm sielc.com. Another analogue, (4-aminophenyl)phosphonic acid, shows an absorption maximum at 269 nm in an acidic aqueous solution . Based on these data, this compound is predicted to exhibit characteristic absorption bands in the UV region, likely in the range of 270-290 nm. The exact position of the absorption maxima will be influenced by the solvent polarity and pH, which affects the protonation state of the amino and phosphonic acid groups.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound
| Predicted λmax (nm) | Transition Type | Chromophore |
| ~230-240 | π → π | Phenyl ring |
| ~270-290 | π → π | Phenyl ring with -NH2 substitution |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique to confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The exact mass of this compound (C7H10NO3P) can be calculated and compared with the experimentally determined value.
Expected Molecular Ion and Fragmentation Pattern:
In a typical mass spectrum, this compound is expected to show a prominent molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
The fragmentation of aromatic organophosphorus compounds often involves the cleavage of C-P and P-O bonds mdpi.com. For this compound, characteristic fragmentation pathways are predicted to involve:
Loss of water (H2O) from the phosphonic acid group.
Loss of the hydroxyl radical (•OH) from the phosphonic acid group.
Cleavage of the C-P bond , leading to fragments corresponding to the aminomethylphenyl cation and the phosphonic acid moiety.
Alpha-cleavage adjacent to the amino group, a common fragmentation for aromatic amines, which could lead to the loss of a hydrogen radical.
The presence of the methyl group on the aromatic ring will also influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [C7H10NO3P]+ | 187.040 | Molecular Ion [M]+ |
| [C7H11NO3P]+ | 188.047 | Protonated Molecular Ion [M+H]+ |
| [C7H8NO2P]+ | 169.029 | Fragment from loss of H2O |
| [C7H9NP]+ | 138.047 | Fragment from loss of (OH)3 |
| [C7H8N]+ | 106.065 | Aminomethylphenyl fragment |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Molecular Structure:
The molecular structure of this compound will feature a planar benzene ring. The phosphonic acid group will have a tetrahedral geometry around the phosphorus atom. The C-P bond length is expected to be in the typical range for arylphosphonic acids. The P-O bond lengths within the phosphonic acid group may vary depending on whether they are single or double bonds, and this can be influenced by the crystalline environment and hydrogen bonding.
Supramolecular Structure:
A key feature of the solid-state structure of aminophosphonic acids is the extensive network of hydrogen bonds. The phosphonic acid group is an excellent hydrogen bond donor and acceptor, and the amino group is also a hydrogen bond donor. It is highly probable that the crystal structure of this compound is stabilized by a complex three-dimensional supramolecular network.
This network would likely involve:
Hydrogen bonds between phosphonic acid groups , forming dimers or chains.
Hydrogen bonds between the phosphonic acid groups and the amino groups of neighboring molecules.
π-π stacking interactions between the aromatic rings, further stabilizing the crystal packing.
These strong intermolecular forces are expected to result in a high melting point and low solubility in nonpolar solvents for this compound. The specific packing arrangement will be influenced by the relative positions of the amino, methyl, and phosphonic acid groups on the benzene ring.
Table 3: Predicted Crystallographic Data and Structural Features for this compound (based on analogous structures)
| Parameter | Predicted Value/Feature |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Key Intermolecular Interactions | - Strong O-H···O hydrogen bonds - N-H···O hydrogen bonds - π-π stacking |
| Expected P=O bond length | ~1.50 Å |
| Expected P-OH bond length | ~1.55 Å |
| Conformation | The orientation of the phosphonic acid group relative to the phenyl ring will be determined by steric factors and the optimization of hydrogen bonding. |
Theoretical and Computational Chemistry Studies of 2 Amino 4 Methylphenyl Phosphonic Acid
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For (2-Amino-4-methylphenyl)phosphonic acid, DFT would be employed to elucidate its fundamental electronic properties.
The initial step in a DFT study involves the geometric optimization of the molecule to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The presence of the amino, methyl, and phosphonic acid groups on the phenyl ring suggests the possibility of multiple low-energy conformations (rotamers), particularly concerning the orientation of the P(O)(OH)₂ and NH₂ groups relative to the ring.
A typical DFT calculation, for instance at the B3LYP/6-31G(d,p) level of theory, would yield the optimized geometric parameters. For structurally similar molecules, these calculations provide high-quality structural data that are often in good agreement with experimental results where available.
Illustrative Optimized Geometric Parameters for a Phenylphosphonic Acid Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | P-C | 1.82 Å |
| Bond Length | P=O | 1.49 Å |
| Bond Length | P-OH | 1.57 Å |
| Bond Angle | O=P-C | 115.2° |
| Bond Angle | HO-P-OH | 105.8° |
| Dihedral Angle | C-C-P-O | -65.4° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. youtube.compku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The amino group is expected to significantly influence the HOMO, while the phosphonic acid and the aromatic ring will likely contribute to the LUMO.
Illustrative Frontier Molecular Orbital Energies for a Substituted Aminophenol
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacdlabs.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure using methods like the Gauge-Including Atomic Orbital (GIAO) method, theoretical ¹H, ¹³C, and ³¹P NMR spectra can be generated. rsc.org
These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated chemical shifts with experimental data. For this compound, DFT would predict the chemical shifts for the aromatic protons, the methyl protons, the amino protons, the various carbon atoms, and the phosphorus atom, aiding in the interpretation of its experimental NMR spectra.
Illustrative Predicted ¹³C NMR Chemical Shifts for a Toluidine Derivative
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-NH₂ | 145.2 |
| C-CH₃ | 130.8 |
| Aromatic CH | 128.5 |
| Aromatic CH | 120.1 |
| Aromatic CH | 115.9 |
| Methyl C | 20.7 |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. waocp.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the accessible conformations and the transitions between them.
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and observing its conformational changes over a period of nanoseconds or longer. This would allow for the exploration of the molecule's conformational landscape, identifying the most populated conformational states and the energy barriers for interconversion. Such simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, particularly in a biological context. waocp.com
Quantum Chemical Calculations for Reactivity Predictions
Beyond FMO analysis, quantum chemical calculations can provide a suite of reactivity descriptors that quantify the chemical behavior of a molecule. researchgate.net These descriptors are derived from the electronic structure and can be used to predict the most likely sites for various chemical reactions.
For this compound, these calculations could include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the phosphonic acid group and the nitrogen of the amino group would be expected to be regions of negative potential, while the hydrogens of the amino and hydroxyl groups would be regions of positive potential.
Illustrative Global Reactivity Descriptors for a Phenylphosphonic Acid Derivative
| Descriptor | Calculated Value (eV) |
|---|---|
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.33 |
| Electrophilicity Index (ω) | 2.73 |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Given that many phosphonic acid derivatives exhibit biological activity, often as enzyme inhibitors, molecular docking is a key computational technique to investigate the potential of this compound as a ligand for biological targets. nih.govbenthamdirect.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com
In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. This compound would then be computationally "docked" into the active site of the protein. The results would be scored based on the predicted binding energy, providing an estimate of the strength of the interaction. nih.gov This process can identify potential biological targets and guide the design of more potent and selective inhibitors. The amino and phosphonic acid groups are expected to form key hydrogen bonding and electrostatic interactions within a protein's active site. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Methylphenyl Phosphonic Acid
Reactions Involving the Phosphonic Acid Moiety
The phosphonic acid group, -P(O)(OH)₂, is a key center for chemical modification. Its diprotic nature and the electrophilicity of the phosphorus atom are central to its reactivity, enabling reactions such as esterification, conversion to amides, and participation in polymerization processes.
Esterification and Transesterification Reactions
The conversion of phosphonic acids to their corresponding esters is a fundamental transformation that modifies the solubility and biological activity of the parent compound. Direct esterification of phosphonic acids can be challenging but can be achieved using various methodologies.
One effective method involves the use of orthoesters, such as triethyl orthoacetate, which can act as both a reagent and a solvent. ijsrst.comnih.gov The reaction conditions can be tuned to selectively yield either mono- or diesters. For instance, reacting a phosphonic acid with an orthoester at a lower temperature (e.g., 30 °C) typically favors the formation of the monoester, while higher temperatures (e.g., 90 °C) lead to the formation of the diester. nih.gov This temperature-dependent selectivity provides a convenient route to both mono- and di-substituted phosphonate (B1237965) esters.
The Mitsunobu reaction offers another mild and efficient route for the esterification of phosphonic acids. chegg.com This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to condense the phosphonic acid with a primary or secondary alcohol.
Transesterification provides an alternative pathway to phosphonate esters, particularly for the synthesis of mixed esters. This can be achieved by reacting a diaryl phosphonate with an alcohol in the presence of a catalyst, such as an alkali metal alkoxide. gdckulgam.edu.in Additionally, dialkyl phosphonates can undergo transesterification with silyl (B83357) halides, like bromotrimethylsilane, to form bis(trimethylsilyl) phosphonates, which are versatile intermediates that can be readily converted to the phosphonic acid or other esters upon treatment with water or an alcohol.
A summary of common esterification methods applicable to phosphonic acids is presented in the table below.
| Method | Reagents | Product(s) | Key Features |
| Orthoester Method | Triethyl orthoacetate, Alcohol | Mono- or Diester | Temperature-dependent selectivity. nih.gov |
| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Alcohol | Diester | Mild reaction conditions. chegg.com |
| Transesterification | Diaryl phosphonate, Alcohol, NaOR | Mixed Ester | Useful for preparing mixed aryl-alkyl esters. gdckulgam.edu.in |
Conversion to Phosphonates and Phosphonamidates
Beyond simple esters, the phosphonic acid moiety can be converted into phosphonates with more complex ester groups and into phosphonamidates, where one or both of the hydroxyl groups are replaced by an amino or substituted amino group.
The synthesis of phosphonamidates often proceeds through an intermediate phosphonochloridate. A phosphonic acid monoester can be treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to generate the corresponding phosphonochloridate. mdpi.combrainly.in This activated intermediate readily reacts with an amine or an amino acid ester to form the desired phosphonamidate. mdpi.com This classical approach is a widely used strategy for the formation of the P-N bond in phosphonopeptides. brainly.in
A more direct approach avoiding the isolation of the often-unstable phosphonochloridate involves the use of phosphonylaminium salts, which can be generated in situ and react with nucleophiles like amino acid esters to form phosphonamidates. mdpi.comquora.com
The table below outlines a general synthetic route for the conversion of phosphonates to phosphonamidates.
| Step | Reactant(s) | Reagent(s) | Intermediate/Product |
| 1. Chlorination | Dialkyl Phosphonate | Oxalyl Chloride, DMF (cat.) | Alkyl Phosphonochloridate |
| 2. Amination | Alkyl Phosphonochloridate | Amino Acid Ester, Et₃N | Alkyl Phosphonamidate |
Participation in Condensation and Polymerization Reactions
The bifunctional nature of (2-Amino-4-methylphenyl)phosphonic acid, possessing both an amino and a phosphonic acid group, makes it a potential monomer for condensation polymerization. gdckulgam.edu.in In such reactions, the amino group of one monomer can react with the phosphonic acid group of another to form a phosphonamidate linkage, leading to the formation of a polymer chain. farabi.university
Polycondensation reactions involving phosphonic acids can be used to create polymers with phosphorus in the main chain, which can impart unique properties such as flame retardancy and thermal stability. 20.210.105 The reaction typically requires high temperatures to drive off the water formed during the condensation process. nih.govmdpi.com
Furthermore, derivatives of aminophosphonic acids, where a polymerizable group such as a vinyl or acryloyl group is introduced, can be used in radical polymerization to produce polymers with pendant phosphonic acid groups. mdpi.comnih.govmdpi.com These functionalized polymers have applications as ion-exchange resins, adhesives, and proton conductors. nih.gov
Reactivity of the Aromatic Amino Group
The amino group attached to the aromatic ring is a nucleophilic center and can undergo a variety of chemical transformations, including oxidation and acylation. These reactions provide routes to further functionalize the molecule, altering its electronic properties and potential for intermolecular interactions.
Oxidation Reactions to Nitro Derivatives
The oxidation of an aromatic amino group to a nitro group is a challenging transformation, as aromatic amines are often susceptible to over-oxidation and polymerization. However, under controlled conditions, this conversion can be achieved. Various oxidizing agents have been employed for the oxidation of anilines to nitroarenes, including peroxy acids and metal-based catalysts. organic-chemistry.org For example, sodium perborate (B1237305) in glacial acetic acid or in the presence of a tungsten catalyst has been used to convert aromatic amines to their corresponding nitro compounds. organic-chemistry.org
In the context of substituted anilines like p-toluidine (B81030), the amino group deactivates the ring towards electrophilic attack, but oxidation of the amino group itself can be performed. It is important to note that the presence of the electron-donating methyl group can influence the reactivity of the aromatic ring. The oxidation of 2-amino-4-methylphenol, a closely related compound, can lead to the formation of phenoxazinone structures through oxidative condensation, highlighting the propensity for complex oxidation pathways. acs.org The direct oxidation of the amino group in this compound to a nitro group would require careful selection of reagents to avoid side reactions involving the phosphonic acid moiety and the activated aromatic ring.
Acylation and Other Derivatization Strategies
The nucleophilic amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing new functional moieties into the molecule. researchgate.net
A typical acylation involves reacting the aminophosphonic acid with an acylating agent, often in the presence of a base to neutralize the acid byproduct. For example, the reaction of p-toluidine with acetic anhydride (B1165640) is a well-established method for the synthesis of N-(4-methylphenyl)acetamide. chegg.comyoutube.com A similar reaction with this compound would be expected to proceed smoothly to yield the N-acetylated derivative.
The table below provides an example of a typical acylation reaction for a related compound, p-toluidine.
| Reactant | Acylating Agent | Catalyst/Base | Product | Yield | Reference |
| p-Toluidine | Acetic Acid | Benzophenone | N-(p-tolyl)acetamide | 94% | ijsrst.com |
| p-Toluidine | Acetic Anhydride | Sodium Acetate | N-(p-tolyl)acetamide | - | chegg.com |
Other derivatization strategies for the amino group include reactions with isothiocyanates to form thioureas, or with sulfonyl chlorides to form sulfonamides. These derivatizations can significantly alter the chemical and biological properties of the parent molecule.
Role in Azo Coupling Reactions and Dyestuff Synthesis
This compound serves as a valuable precursor in the synthesis of specialized azo dyes. The presence of the primary aromatic amino group (-NH₂) is crucial for this process, as it allows the molecule to function as the diazo component in an azo coupling reaction. imrpress.comnih.gov The synthesis is a two-step process involving diazotization followed by coupling. nih.govunb.ca
Step 1: Diazotization
The process begins with the diazotization of this compound. This reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.neticrc.ac.ir The low temperature is critical to prevent the resulting diazonium salt from decomposing. The amino group is converted into a diazonium group (-N₂⁺), forming the (4-methyl-2-phosphonophenyl)diazonium salt.
Step 2: Azo Coupling
The synthesized diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component. nih.gov This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as a chromophore and is responsible for the color of the dye. imrpress.com The substitution typically occurs at the para position of the coupling component unless that position is blocked, in which case it will occur at an available ortho position. organic-chemistry.org The pH of the reaction medium is important; the coupling reaction is generally carried out in mildly acidic or neutral conditions. organic-chemistry.org
The substituents on the this compound ring—the methyl (-CH₃) and phosphonic acid (-PO₃H₂) groups—can influence the final properties of the dye. The phosphonic acid group, in particular, can enhance water solubility and may act as a site for binding to certain substrates or metal ions, making these dyes potentially useful as mordant dyes or analytical reagents. jchemrev.com
Interactive Data Table: Potential Azo Dyes from this compound
| Coupling Component | Chemical Class | Potential Dye Color | Key Properties Influenced by Phosphonic Acid Group |
| Phenol | Phenol | Yellow-Orange | Enhanced water solubility, potential for metal chelation. |
| Aniline (B41778) | Aromatic Amine | Yellow | Increased affinity for acidic fibers. |
| N,N-Dimethylaniline | Tertiary Aromatic Amine | Orange-Red | Bathochromic (deepening of color) shift compared to aniline. |
| 2-Naphthol | Naphthol | Red-Brown | Improved lightfastness and color depth. tandfonline.com |
| Salicylic Acid | Phenolic Acid | Yellow | Potential for mordanting, improved binding to metallic fibers. |
| Resorcinol | Phenol | Brown | Can potentially undergo a second coupling reaction. |
Reactions of the Aromatic Ring System
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the amino group, the methyl group, and the phosphonic acid group.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents strongly influence both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity). ijrar.orgchemistrytalk.org
Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.
Methyl Group (-CH₃): This is a weakly activating group and is also ortho, para-directing, primarily through an inductive effect. libretexts.org
Phosphonic Acid Group (-PO₃H₂): This group is generally considered to be deactivating and meta-directing due to its electron-withdrawing nature.
Position C6: This position is ortho to the strongly activating amino group and para to the weakly activating methyl group. It is the most likely site for electrophilic attack.
Position C3: This position is meta to the amino group and ortho to the methyl group. Substitution here is less favored.
Position C5: This position is para to the amino group, but this site is already occupied by the methyl group. It is also meta to the deactivating phosphonic acid group.
Therefore, electrophilic substitution will overwhelmingly occur at the C6 position.
Interactive Data Table: Directing Effects and Predicted Products of EAS Reactions
| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |
| Halogenation (Bromination) | Br⁺ | Br₂ / FeBr₃ | (2-Amino-6-bromo-4-methylphenyl)phosphonic acid |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | (2-Amino-4-methyl-6-nitrophenyl)phosphonic acid |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-Amino-5-methyl-4-phosphonobenzenesulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | R-Cl / AlCl₃ | Generally not feasible due to the deactivating effect of the amino group complexing with the Lewis acid catalyst. |
| Friedel-Crafts Acylation | RC=O⁺ | RCOCl / AlCl₃ | Generally not feasible for the same reason as alkylation. |
Hydrogenation of this compound can lead to the reduction of the aromatic ring. This transformation typically requires forcing conditions, such as high pressure and temperature, in the presence of a metal catalyst. lumenlearning.comlibretexts.org
Catalytic Hydrogenation of the Aromatic Ring: The aromatic ring can be fully saturated to a cyclohexane (B81311) ring. This reaction breaks the aromaticity and converts the starting compound into (2-Amino-4-methylcyclohexyl)phosphonic acid. Various catalysts can be employed for this purpose.
Noble Metal Catalysts: Catalysts like platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) are effective for aromatic ring hydrogenation. lumenlearning.comresearchgate.net Rhodium and Ruthenium are often particularly effective under milder conditions compared to platinum or palladium.
Nickel Catalysts: Raney nickel or nickel supported on carbon can also be used, often requiring higher temperatures and pressures. msu.edu
The reaction proceeds via the stepwise addition of hydrogen atoms to the aromatic ring. teledos.gr The presence of substituents can affect the rate of hydrogenation. acs.org
Reduction of Related Functional Groups: While the target molecule itself is already reduced at the amino position, reduction pathways are critical for its synthesis. A common synthetic route to aromatic amines is the reduction of a corresponding nitro compound. imrpress.commsu.edu For instance, (4-methyl-2-nitrophenyl)phosphonic acid could be reduced to this compound using methods such as:
Catalytic hydrogenation (e.g., H₂ over Pd/C). nih.gov
Reduction with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). libretexts.org
Interactive Data Table: Hydrogenation Conditions and Products
| Reaction Type | Reagents & Conditions | Product |
| Aromatic Ring Saturation | H₂ (high pressure), Rh/C or PtO₂, elevated temperature | (2-Amino-4-methylcyclohexyl)phosphonic acid |
| Aromatic Ring Saturation | H₂ (high pressure), Raney Ni, high temperature | (2-Amino-4-methylcyclohexyl)phosphonic acid |
| Synthesis via Nitro Reduction | H₂, Pd/C, Ethanol (B145695), room temperature | This compound (from nitro precursor) |
| Synthesis via Nitro Reduction | Fe, HCl, heat | This compound (from nitro precursor) |
Reaction Kinetics and Mechanistic Pathways Analysis
The kinetics and mechanisms of the reactions involving this compound are governed by general principles of physical organic chemistry.
Diazotization: The rate of diazotization of anilines is typically first-order with respect to the amine and second-order with respect to nitrous acid over a wide pH range. acs.org The rate-determining step is often the formation of the nitrosating agent, such as dinitrogen trioxide (N₂O₃), from nitrous acid.
Kinetics of Electrophilic Aromatic Substitution: The mechanism of EAS proceeds through a two-step pathway. masterorganicchemistry.combyjus.com
Formation of the Arenium Ion: The first step, which is slow and rate-determining, involves the attack of the aromatic ring's π-electrons on the electrophile (E⁺). masterorganicchemistry.com This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ijrar.org
Deprotonation: The second step is a fast deprotonation from the sp³-hybridized carbon of the arenium ion, which restores the aromaticity of the ring. masterorganicchemistry.com
The rate of reaction is highly influenced by the substituents on the ring. Activating groups like -NH₂ and -CH₃ stabilize the positive charge in the arenium ion intermediate, lowering the activation energy of the rate-determining step and thus increasing the reaction rate. ijrar.orgtotal-synthesis.com Conversely, deactivating groups destabilize the intermediate, increasing the activation energy and slowing the reaction.
Kinetics of Catalytic Hydrogenation: The kinetics of aromatic hydrogenation are complex and depend on multiple factors, including the catalyst, substrate, temperature, and pressure. These reactions are often modeled using Langmuir-Hinshelwood kinetics, where the rate depends on the adsorption of both the aromatic compound and hydrogen onto the catalyst surface. teledos.gracs.org The rate-determining step is often considered to be the addition of the first hydrogen atom to the adsorbed aromatic ring. acs.org In mixtures of aromatic compounds, more reactive components can inhibit the hydrogenation of less reactive ones by competing for active sites on the catalyst surface. acs.org
Interactive Data Table: Summary of Kinetic and Mechanistic Features
| Reaction Type | Rate-Determining Step (RDS) | Key Influencing Factors | General Rate Law Form |
| Azo Coupling (Diazotization) | Formation of nitrosating agent (e.g., N₂O₃) | [Amine], [HNO₂]², pH | Rate = k[Amine][HNO₂]² |
| Azo Coupling (Coupling Step) | Attack of coupling component on diazonium ion | [Diazonium Salt], [Coupling Component], pH | Rate = k[Diazonium Salt][Coupling Component] |
| Electrophilic Aromatic Substitution | Formation of the arenium ion (sigma complex) | Nature of electrophile, substituent effects (activating/deactivating) | Rate = k[Aromatic][Electrophile] |
| Catalytic Hydrogenation | Typically, the first hydrogen addition to the adsorbed aromatic ring | Catalyst type, temperature, H₂ pressure, substrate adsorption | Often modeled by Langmuir-Hinshelwood equations |
Coordination Chemistry of 2 Amino 4 Methylphenyl Phosphonic Acid with Metal Ions
Ligand Design and Chelation Modes of (2-Amino-4-methylphenyl)phosphonic Acid
This compound is an organophosphorus compound featuring a central phenyl ring substituted with a phosphonic acid group, an amino group, and a methyl group. Its structure makes it an excellent candidate for a chelating ligand in coordination chemistry.
Role of Amino and Phosphonic Acid Functionalities in Metal Binding
The chelating capability of this compound stems from the presence of two key functional groups: the amino (-NH₂) group and the phosphonic acid (-PO(OH)₂) group. These groups act as Lewis bases, donating electron pairs to a central metal ion, which acts as a Lewis acid.
The phosphonic acid group contains hard oxygen donor atoms. acs.org Due to their high electronegativity, these oxygen atoms are particularly effective at coordinating with hard and borderline metal ions. The phosphonic acid moiety can deprotonate one or both of its acidic protons to form phosphonate (B1237965) anions (-PO₂OH⁻ or -PO₃²⁻), which create strong electrostatic interactions with positively charged metal centers. The P-OH groups are generally more acidic than carboxylic acid groups, enabling them to bind to metals effectively even at lower pH values. felitecn.com
The amino group provides a nitrogen donor atom, which is considered a borderline donor. It readily forms coordinate covalent bonds with a variety of transition metals. The spatial arrangement of the amino and phosphonic acid groups in an ortho position on the phenyl ring is crucial, as it allows for the formation of a stable five-membered chelate ring upon coordination to a single metal ion. This cooperative binding, known as the chelate effect, results in significantly more stable metal complexes compared to those formed by monodentate ligands. csbsju.edu
Mono-, Bi-, and Tridentate Coordination Geometries
The versatility of this compound as a ligand is demonstrated by its ability to adopt several coordination modes, depending on factors such as pH, the nature of the metal ion, and the stoichiometry of the reaction. csbsju.edulibretexts.org
Monodentate Coordination: In this mode, the ligand binds to a metal center through a single donor atom. libretexts.org Under strongly acidic conditions, the amino group is protonated (forming -NH₃⁺) and thus unable to coordinate. In such cases, the ligand may bind in a monodentate fashion solely through one of the oxygen atoms of the phosphonic acid group.
Bidentate Coordination: This is the most common and stable coordination mode for this type of ligand. libretexts.org It involves the simultaneous coordination of the amino group's nitrogen and one oxygen atom from the deprotonated phosphonate group to the same metal ion. This forms a thermodynamically favorable five-membered chelate ring. This bidentate chelation is a primary reason for the high stability of complexes formed with aminophosphonates. csbsju.edu
Tridentate and Bridging Coordination: While less common for a single metal center due to steric constraints, the potential for tridentate coordination exists where the nitrogen and two oxygen atoms from the phosphonate group might coordinate. More frequently, the phosphonate group can act as a bridge between two or more metal centers. In this scenario, one oxygen may coordinate to a metal center that is also chelated by the amino group, while another oxygen from the same phosphonate group binds to an adjacent metal ion, leading to the formation of polynuclear complexes or coordination polymers.
Synthesis and Characterization of Metal-Phosphonate Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent, such as water or ethanol (B145695). ekb.egrdd.edu.iq The reaction conditions, particularly pH and the metal-to-ligand ratio, are carefully controlled to isolate the desired product. Characterization of the resulting complexes is achieved through various analytical techniques, including FT-IR and NMR spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular structure. mdpi.commdpi.comresearchgate.net
Complexation with Transition Metals (e.g., Co(II), Zn(II), Mn(II))
Divalent transition metals like cobalt(II), zinc(II), and manganese(II) readily form stable complexes with aminophosphonate ligands. researchgate.net The synthesis generally involves mixing aqueous or alcoholic solutions of the corresponding metal chlorides or acetates with the ligand. ekb.egresearchgate.net The resulting complexes are often colored, particularly in the case of Co(II), and may precipitate from the solution upon formation. These metals typically achieve four- or six-coordinate geometries, leading to tetrahedral or octahedral complexes, respectively. In these structures, the this compound ligand usually acts as a bidentate N,O-donor. Additional coordination sites are occupied by other ligands, such as water molecules or counter-ions.
| Metal Ion | Typical Coordination Number | Common Geometry | d-electron configuration | Magnetic Properties |
|---|---|---|---|---|
| Mn(II) | 6 | Octahedral | d⁵ (high-spin) | Paramagnetic |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | d⁷ (high-spin) | Paramagnetic |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | d¹⁰ | Diamagnetic |
Chelation with Trivalent Metal Ions (e.g., Ga(III))
Trivalent metal ions, such as gallium(III), are classified as hard Lewis acids and exhibit a strong affinity for hard donor atoms like oxygen. felitecn.com Consequently, the phosphonate group of the ligand is the primary binding site for Ga(III). The synthesis of Ga(III) complexes can be achieved by reacting a gallium salt, such as Ga(NO₃)₃, with the ligand in an aqueous solution. nih.govnih.gov Given Ga(III)'s preference for a coordination number of six, it typically forms stable octahedral complexes. In these complexes, this compound can act as a bidentate or bridging ligand, with the remaining coordination sites filled by water molecules or other available ligands.
Influence of pH and Stoichiometry on Complex Formation
The formation and structure of metal complexes with this compound are highly sensitive to both pH and the stoichiometry of the reactants.
Influence of pH: The pH of the reaction medium dictates the protonation state of the ligand's functional groups.
Low pH (pH < 2): The amino group is fully protonated (-NH₃⁺) and unavailable for coordination. The phosphonic acid group is partially protonated, and complexation, if it occurs, is weak and likely monodentate through a phosphonate oxygen.
Intermediate pH (pH 3-7): As the pH increases, the phosphonic acid group begins to deprotonate, significantly enhancing its ability to coordinate. The amino group remains protonated in the lower end of this range, but as the pH approaches its pKa value, it starts to deprotonate, enabling bidentate chelation.
High pH (pH > 8): Both the phosphonic acid and amino groups are fully deprotonated, making the ligand an excellent bidentate chelator. At very high pH, the formation of metal hydroxide (B78521) species can compete with the ligand for coordination to the metal ion.
Influence of Stoichiometry: The molar ratio of the metal ion to the ligand is a critical factor in determining the final structure of the complex. rsc.org
Ligand in Excess: When the ligand is present in excess, the formation of monomeric complexes, such as ML₂ or ML₃ (where M is the metal and L is the ligand), is favored. In these cases, the metal ion's coordination sphere is saturated by multiple individual ligand molecules.
Metal in Excess or Equimolar Ratio: With higher concentrations of metal ions, there is a greater likelihood of forming polynuclear or coordination polymer structures. scispace.com In such architectures, the phosphonate group of the ligand can act as a bridge, linking multiple metal centers together to create extended one-, two-, or three-dimensional networks.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the coordination chemistry, structural elucidation of metal-organic frameworks (MOFs), or catalytic applications of metal complexes derived solely from the compound "this compound."
The scientific community has extensively studied the broader classes of aminophosphonic acids, metal-phosphonate complexes, and their roles in forming coordination polymers and MOFs. Research has detailed the synthesis, structure, and application of complexes derived from various other aminophosphonic and organophosphonic ligands. However, specific studies detailing the formation of discrete metal clusters, the self-assembly of extended architectures, or the catalytic uses of complexes involving this compound as a ligand could not be located.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline focusing exclusively on "this compound." To generate such an article would require speculative information that is not supported by current research findings.
Supramolecular Assembly and Advanced Materials Development Using 2 Amino 4 Methylphenyl Phosphonic Acid
Principles of Supramolecular Self-Organization
The self-organization of (2-Amino-4-methylphenyl)phosphonic acid in both solid and solution states is governed by a hierarchy of non-covalent interactions. The primary driving forces are expected to be strong hydrogen bonds involving the phosphonic acid and amino groups, supplemented by weaker, yet significant, hydrophobic and π-π stacking interactions originating from the 4-methylphenyl moiety.
The phosphonic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust and directional interactions. In the solid state, phosphonic acids typically form extensive hydrogen-bonding networks, often leading to layered or three-dimensional structures. The presence of the amino group in this compound introduces additional possibilities for hydrogen bonding, acting as both a donor and an acceptor. It is anticipated that in the crystalline form, this molecule would exist as a zwitterion, with the acidic proton of the phosphonic acid group transferred to the basic amino group. This zwitterionic form would facilitate strong N-H···O and O-H···O hydrogen bonds, creating intricate and stable networks. In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent's polarity and pH. In polar protic solvents, the molecule would likely engage in hydrogen bonding with the solvent molecules, while in non-polar solvents, intermolecular hydrogen bonding leading to the formation of dimers or larger aggregates would be favored.
| Interaction Type | Potential Participating Groups | Expected Geometry in Solid State |
| Strong Hydrogen Bond | Phosphonic Acid (P-O-H), Amino (N-H) | Linear or near-linear |
| Moderate Hydrogen Bond | Phosphonyl (P=O) | Directional |
| Weak Hydrogen Bond | Aromatic C-H | Variable |
The 4-methylphenyl group of the molecule contributes to its self-assembly through hydrophobic interactions and π-π stacking. In aqueous environments, the hydrophobic aromatic rings would tend to aggregate to minimize their contact with water molecules. This hydrophobic effect can drive the initial stages of self-assembly. Furthermore, the aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking can be face-to-face, offset face-to-face, or edge-to-face, depending on the electronic and steric influences of the substituents. The presence of the methyl group can influence the stacking arrangement, potentially favoring offset or T-shaped geometries. These aromatic interactions, although weaker than hydrogen bonds, are crucial in dictating the final packing and morphology of the supramolecular assemblies.
| Interaction | Contributing Moiety | Typical Energy (kJ/mol) | Influence on Assembly |
| Hydrophobic Effect | 4-methylphenyl group | Variable | Drives aggregation in aqueous media |
| π-π Stacking | Phenyl ring | 5 - 50 | Directional packing and stabilization |
Formation of Hierarchical Nanostructures and Soft Materials
The directional and hierarchical nature of non-covalent interactions in this compound can be harnessed to create a variety of ordered nanostructures and soft materials with tunable properties.
By carefully controlling experimental conditions such as solvent, concentration, temperature, and pH, it is plausible to guide the self-assembly of this compound into specific morphologies. For instance, in certain solvent systems, the anisotropic growth driven by directional hydrogen bonding and π-π stacking could lead to the formation of one-dimensional structures like nanofibers and nanorods. These fibrous structures are common in the self-assembly of various amino acid and peptide-based systems. nih.gov Alternatively, under conditions that favor isotropic aggregation, such as rapid precipitation or in the presence of specific additives, the formation of spherical micro- or nanostructures is conceivable. nih.gov The interplay between the different non-covalent forces would be critical in determining the final morphology.
| Morphology | Potential Driving Force | Controlling Factors |
| Fibrous Structures | Anisotropic growth via H-bonding and π-π stacking | Solvent, concentration, temperature |
| Microspheres | Isotropic aggregation | Rapid precipitation, additives |
The formation of extensive, entangled networks of fibrous nanostructures can lead to the entrapment of solvent molecules, resulting in the formation of a supramolecular gel. Aromatic phosphonic acids, in combination with other molecules, have been shown to be effective gelators for various organic solvents. researchgate.netspringerprofessional.de The ability of this compound to form robust hydrogen-bonded and π-stacked networks suggests its potential as a low-molecular-weight gelator. The resulting gel would be a self-supporting system with properties dependent on the density and connectivity of the fibrous network. These gels could exhibit stimuli-responsive behavior, where changes in temperature, pH, or the introduction of specific ions could disrupt the non-covalent interactions and lead to a gel-sol transition.
Co-Assembly with Other Organic and Inorganic Molecular Species
The functional groups of this compound provide active sites for co-assembly with a diverse range of other molecular and ionic species. This co-assembly can lead to the formation of hybrid materials with enhanced or entirely new functionalities.
The phosphonic acid moiety is an excellent ligand for a wide variety of metal ions. Its interaction with metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The amino group can also participate in coordination, potentially leading to the formation of heterometallic or more complex architectures. The resulting materials could have applications in catalysis, gas storage, and sensing.
Furthermore, the hydrogen bonding capabilities of both the phosphonic acid and amino groups allow for the formation of co-crystals with other organic molecules that possess complementary functional groups, such as carboxylic acids, amides, and pyridines. researchgate.net These co-crystals can exhibit modified physicochemical properties, including solubility and stability.
Finally, the potential for both ionic and hydrogen bonding interactions makes this compound a candidate for co-assembly with polymers containing complementary functional groups. This could lead to the formation of hybrid organic-inorganic polymer composites with tailored mechanical and thermal properties. rsc.orgmdpi.com
| Co-assembling Species | Primary Interaction | Resulting Material | Potential Application |
| Metal Ions | Coordination Bonds | Coordination Polymers, MOFs | Catalysis, Gas Storage |
| Organic Molecules | Hydrogen Bonds | Co-crystals | Modified Physicochemical Properties |
| Functional Polymers | Ionic/Hydrogen Bonds | Hybrid Composites | Enhanced Mechanical/Thermal Properties |
This compound as a Precursor for Functional Carbon-Nitrogen-Based Materials
Following a comprehensive review of scientific literature and patent databases, no specific research was identified detailing the use of this compound as a direct precursor for the synthesis of functional carbon-nitrogen-based materials. While the broader class of organophosphorus compounds, including various phosphonic acids, is utilized in the development of carbon-nitrogen-phosphorus (CNP) materials, specific studies focusing on the thermal condensation or polymerization of this compound to form such materials are not presently available.
The synthesis of CNP materials often involves the high-temperature reaction of nitrogen-rich and phosphorus-rich precursors. The resulting materials can exhibit valuable properties such as enhanced thermal stability and fire retardancy. However, the specific reaction pathways, resulting material properties, and potential applications derived from this compound in this context have not been documented in the available literature.
Applications in Smart Materials and Nanotechnology
There is currently a lack of specific research in the public domain detailing the application of this compound in the fields of smart materials and nanotechnology. While phosphonic acids, in general, are recognized for their utility in these areas—for instance, as surface modifiers for nanoparticles or as components in stimuli-responsive polymers—dedicated studies on this compound for these purposes could not be found.
The potential for this molecule in smart materials could be theorized based on its functional groups: the phosphonic acid moiety for adhesion to metal oxide surfaces, the amino group for further chemical modifications or pH-responsive behavior, and the aromatic ring which could be involved in electronic or self-assembly processes. However, without experimental data and published research, any discussion of its specific roles in smart materials or nanotechnology would be speculative.
Biochemical Interactions and Enzyme Inhibition Studies of 2 Amino 4 Methylphenyl Phosphonic Acid
In Vitro Enzyme Inhibition Properties and Mechanisms
The structural similarity of α-aminophosphonic acids to α-amino acids allows them to function as their antagonists, primarily through the inhibition of enzymes involved in amino acid metabolism. The tetrahedral geometry of the phosphonic acid group is thought to mimic the transition state of peptide bond hydrolysis, contributing to its inhibitory activity.
L-Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, bacteria, and fungi, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org Due to its role in secondary metabolite production, PAL is a target for inhibitors. While direct studies on the inhibition of PAL by (2-Amino-4-methylphenyl)phosphonic acid are not extensively documented, research on analogous compounds provides significant insights.
For instance, 1-amino-2-phenylethylphosphonic acid (PheP), a phosphonic analog of phenylalanine, has been shown to inhibit PAL from potato tuber tissue in vitro. nih.gov The inhibition kinetics of PheP are complex and concentration-dependent, shifting from competitive to uncompetitive inhibition as the concentration of the inhibitor increases. nih.gov The inhibition constants (Ki) for the competitive inhibition range were determined to be 6.5 x 10⁻⁶ M for the L-enantiomer and 5.3 x 10⁻⁵ M for the D-enantiomer. nih.gov
Another potent inhibitor of PAL is 2-aminoindan-2-phosphonic acid (AIP), a conformationally restricted analog of phenylalanine. nih.gov AIP exhibits time-dependent, competitive inhibition of PAL-1 isozyme from parsley. nih.gov Kinetic analysis revealed a slow-binding inhibition mechanism with an association rate constant (k₂) of 2.6 x 10⁴ M⁻¹s⁻¹ and a dissociation rate constant (k₋₂) of 1.8 x 10⁻⁴ s⁻¹. nih.gov This results in a very low equilibrium inhibition constant (Ki) of approximately 7 nM, indicating strong binding to the enzyme. nih.gov The table below summarizes the kinetic data for these PAL inhibitors.
| Inhibitor | Enzyme Source | Inhibition Type | Ki Value |
| L-1-amino-2-phenylethylphosphonic acid | Potato Tuber | Competitive | 6.5 µM |
| D-1-amino-2-phenylethylphosphonic acid | Potato Tuber | Competitive | 53 µM |
| 2-aminoindan-2-phosphonic acid | Parsley (PAL-1) | Competitive, Slow-binding | 7 nM |
Given these findings with structurally related aminophosphonic acids, it is plausible that this compound could also act as an inhibitor of PAL, likely through a competitive mechanism due to its resemblance to the natural substrate, L-phenylalanine. The presence of the methyl group on the phenyl ring may influence its binding affinity and specificity.
The binding of phosphonic acids to metal oxide surfaces, such as titanium dioxide (TiO₂), has been studied to understand the nature of their interaction, which can be extrapolated to the metal-containing active sites of enzymes. These studies reveal that phosphonic acids can bind in monodentate, bidentate, and tridentate modes. uhasselt.beresearchgate.net The specific binding mode is influenced by the surface geometry and conditions. uhasselt.be
In the context of enzyme inhibition, the phosphonic acid moiety is crucial for interaction with the active site. For example, in the case of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis, (2-Amino-5-methylphenyl)phosphonic acid has been identified as a competitive inhibitor. smolecule.com It is suggested that the phosphonic acid group and the aromatic ring are involved in binding to the enzyme's active site. smolecule.com
While specific binding site analysis for this compound is not available, molecular modeling and X-ray crystallography of related inhibitors with their target enzymes would be necessary to elucidate the precise interactions. Such studies would likely reveal hydrogen bonding between the phosphonate (B1237965) group and key amino acid residues in the active site, as well as hydrophobic interactions involving the methylphenyl ring.
Interaction with Specific Molecular Targets and Biological Pathways (In Vitro Context)
Beyond PAL, aminophosphonic acids are known to inhibit a variety of enzymes. For instance, phosphonic acid analogues of phenylalanine and homophenylalanine have been synthesized and evaluated as inhibitors of alanyl aminopeptidases (APNs), which are zinc-dependent metalloproteases. nih.gov These studies indicated that homophenylalanine derivatives exhibited higher inhibitory potential than phenylalanine derivatives, with inhibition constants in the submicromolar range for human APN. nih.gov
Given its structure, this compound could potentially interact with other enzymes that recognize phenylalanine or similar aromatic amino acids as substrates. These could include various proteases, aminotransferases, and synthases. In vitro screening against a panel of such enzymes would be required to identify other potential molecular targets and affected biological pathways.
This compound as an Organocatalyst in Biological Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Certain aminophosphonic acids have shown potential in this area, particularly in biological contexts.
Formaldehyde (B43269) is widely used to fix biological tissues, but it creates chemical cross-links between biomolecules, including DNA, which can hinder subsequent molecular analyses like sequencing. nih.gov The reversal of these formaldehyde adducts is typically achieved by heating, which can degrade nucleic acids. nih.gov
Recent research has shown that water-soluble bifunctional catalysts, such as anthranilates and phosphanilates, can accelerate the reversal of formaldehyde adducts from mononucleotides and RNA oligonucleotides at milder temperatures (e.g., 37°C), thus preserving the integrity of the nucleic acids. nih.gov this compound belongs to the class of phosphanilates. Studies have demonstrated that these catalysts can significantly enhance the rate of reversal of both hemiaminal and aminal adducts compared to buffer alone. nih.gov For example, a phosphanilate compound was shown to accelerate the reversal of a stable aminal dimer by 37-fold over buffer alone. nih.gov The use of such catalysts has been shown to increase the yield of detectable RNA from formalin-fixed, paraffin-embedded (FFPE) samples by 1.5 to 2.4-fold under optimized conditions. nih.gov A patent application also lists aminophenyl phosphonic acid derivatives as potential catalysts for reversing formaldehyde adducts. google.com
Assessment of this compound as an Amino Acid Bioisostere
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. nih.gov The replacement of a carboxylic acid group with a phosphonic acid group is a common bioisosteric substitution in drug design. nih.gov α-Aminophosphonic acids are considered structural bioisosteres of α-amino acids. nih.gov
The phosphonic acid group is tetrahedral, unlike the planar carboxylic acid group, which can be advantageous in mimicking the tetrahedral transition state of peptide bond cleavage, leading to enzyme inhibition. nih.gov However, there are also key differences. The pKa values of the phosphonic acid group differ from those of a carboxylic acid, which can affect the ionization state at physiological pH and subsequent interactions with biological targets. researchgate.net
Structure Activity Relationship Sar Studies for 2 Amino 4 Methylphenyl Phosphonic Acid Analogues
Impact of Substituent Modifications on the Aromatic Ring
The aromatic ring of (2-Amino-4-methylphenyl)phosphonic acid offers a versatile scaffold for introducing various substituents to probe their effects on biological activity. Modifications to the electronic and steric properties of the phenyl ring can significantly influence the compound's interaction with its biological target.
Research on analogous aminophosphonic acids, such as phenylalanine and homophenylalanine analogues, has provided valuable insights into the effects of aromatic ring substitutions. A study focusing on the inhibition of human (hAPN) and porcine (pAPN) alanyl aminopeptidases by phosphonic acid analogues of these amino acids revealed that the nature and position of substituents on the phenyl ring are critical for inhibitory potency. nih.govnih.gov
Generally, the introduction of halogen atoms, such as fluorine and bromine, to the aromatic ring has been shown to modulate the inhibitory activity. The position of the substituent is also a key determinant of efficacy. For instance, in a series of fluorinated homophenylalanine analogues, the position of the fluorine atom on the phenyl ring led to significant differences in their inhibitory constants (Ki) against hAPN and pAPN. nih.govnih.gov
The following table summarizes the inhibitory activities of various substituted phosphonic acid analogues of homophenylalanine and phenylalanine against human and porcine aminopeptidases, illustrating the impact of aromatic ring modifications.
| Compound ID | R1 | R2 | R3 | hAPN Ki (µM) | pAPN Ki (µM) |
| Homophenylalanine Analogues | |||||
| 15a | H | H | H | 0.89 ± 0.05 | 2.01 ± 0.11 |
| 15b | 2-F | H | H | 0.65 ± 0.03 | 1.89 ± 0.09 |
| 15c | 3-F | H | H | 0.38 ± 0.02 | 1.05 ± 0.06 |
| 15d | 4-F | H | H | 0.55 ± 0.03 | 1.55 ± 0.08 |
| 15e | 4-Br | H | H | 0.98 ± 0.06 | 2.54 ± 0.14 |
| Phenylalanine Analogues | |||||
| 17a | H | H | H | 1.56 ± 0.08 | 5.67 ± 0.31 |
| 17b | 2-F | H | H | 1.21 ± 0.07 | 4.89 ± 0.27 |
| 17c | 3-F | H | H | 0.99 ± 0.05 | 3.11 ± 0.17 |
| 17d | 4-F | H | H | 1.15 ± 0.06 | 4.12 ± 0.22 |
| 17e | 4-Br | H | H | 1.87 ± 0.10 | 6.88 ± 0.38 |
Data sourced from a study on phosphonic acid analogues of homophenylalanine and phenylalanine. nih.govnih.gov
Alterations to the Phosphonic Acid Moiety and Their Functional Consequences (e.g., Phosphinates, Phosphonates)
The phosphonic acid group is a cornerstone of the biological activity of aminophosphonic acids, often acting as a bioisostere of a carboxylic acid or a phosphate (B84403) group. nih.govresearchgate.net Its tetrahedral geometry is thought to mimic the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. researchgate.net Altering this functional group to phosphinates or phosphonate (B1237965) esters can have profound effects on the molecule's chemical properties and biological activity.
Phosphinates , where one of the hydroxyl groups of the phosphonic acid is replaced by a hydrogen or an alkyl/aryl group, and phosphonates , where one or both acidic protons are replaced by alkyl or other groups, exhibit different charge states, lipophilicity, and hydrogen bonding capabilities compared to the parent phosphonic acid.
| Moiety | General Structure | Key Properties | Potential Functional Consequences |
| Phosphonic Acid | R-PO(OH)₂ | Dianionic at physiological pH, strong H-bond donor/acceptor. | Potent enzyme inhibition due to transition-state mimicry. |
| Phosphinic Acid | R-PO(OH)R' | Monoanionic at physiological pH, reduced H-bonding capacity. | Altered binding affinity and selectivity for target enzymes. |
| Phosphonate Ester | R-PO(OR')₂ | Neutral, increased lipophilicity, acts as a prodrug. | Improved cell permeability, requires in vivo hydrolysis to the active phosphonic acid. |
The conversion of a phosphonic acid to a phosphonate ester is a common prodrug strategy to enhance cell permeability. The ester masks the negative charges of the phosphonic acid, increasing its lipophilicity and facilitating its passage across cell membranes. Once inside the cell, the ester can be hydrolyzed by cellular enzymes to release the active phosphonic acid.
The replacement of a hydroxyl group with a non-hydrolyzable substituent, as in phosphinates, can lead to altered binding interactions with the target enzyme. This modification can be used to probe the importance of specific hydrogen bonds and electrostatic interactions for biological activity. Studies on various enzyme inhibitors have shown that such modifications can lead to changes in potency and selectivity. nih.gov
Effects of Amino Group Derivatization on Chemical and Biochemical Properties
The primary amino group in this compound is a key functional group that can be derivatized to modulate the compound's properties. N-acylation, the introduction of an acyl group to the nitrogen atom, is a common modification that can influence factors such as solubility, lipophilicity, and interaction with biological targets.
Derivatization of the amino group can lead to:
Altered Hydrogen Bonding: The conversion of a primary amine to a secondary amide changes its hydrogen bonding capacity, which can affect its binding to a target protein.
Increased Lipophilicity: The addition of an acyl chain generally increases the lipophilicity of the molecule, which may enhance its ability to cross biological membranes.
Modified Biological Activity: N-acylation can either increase or decrease the biological activity depending on the specific requirements of the target. In some cases, the acyl group may provide additional favorable interactions with the binding site, while in others it may introduce steric hindrance.
The following table provides examples of how N-acylation can be used to modify the properties of amino acids and their analogues, which can be extrapolated to aminophosphonic acids.
| Derivative | Modification | Impact on Properties |
| N-Acetyl | Addition of an acetyl group | Increased lipophilicity, altered H-bonding. |
| N-Benzoyl | Addition of a benzoyl group | Significant increase in steric bulk and lipophilicity. |
| N-Alkyl | Addition of an alkyl chain | Gradual increase in lipophilicity with chain length. |
While specific data on the effects of amino group derivatization on the biochemical properties of this compound analogues are limited in the public domain, the principles of medicinal chemistry suggest that such modifications would be a viable strategy for fine-tuning their biological activity.
Stereochemical Influence on Molecular Recognition and Activity
Biological systems are inherently chiral, and as such, the stereochemistry of a molecule can have a profound impact on its interaction with enzymes and receptors. This compound possesses a chiral center at the carbon atom bearing the amino and phosphonic acid groups. The R and S enantiomers can exhibit significantly different biological activities.
The differential activity of enantiomers arises from the three-dimensional arrangement of functional groups, which dictates how the molecule fits into the chiral binding site of a biological target. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all.
Studies on various aminophosphonic acid derivatives have consistently demonstrated the importance of stereochemistry for their biological function. For instance, in the case of enzyme inhibitors, one enantiomer often shows significantly higher potency than the other. This stereoselectivity is a hallmark of specific molecular recognition.
Computational Predictive Models for SAR
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the SAR of bioactive compounds. These in silico approaches can provide valuable insights into the molecular basis of activity and guide the design of new, more potent analogues.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of untested compounds. For aminophosphonic acids, QSAR models could reveal the optimal combination of substituents on the aromatic ring and modifications to the amino and phosphonic acid groups for a desired biological effect. nih.govnih.gov
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. These simulations can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For this compound analogues, docking studies could be used to:
Predict how different substituents on the aromatic ring will affect binding.
Compare the binding modes of phosphonic acid, phosphinate, and phosphonate derivatives.
Explain the stereochemical preferences for binding.
While specific computational models for this compound are not widely published, the application of these methods to similar classes of enzyme inhibitors has been successful in rationalizing SAR data and guiding lead optimization. nih.govnih.gov The development of such models for this specific class of compounds would be a valuable step towards the discovery of new therapeutic agents.
Future Perspectives and Emerging Research Avenues for 2 Amino 4 Methylphenyl Phosphonic Acid
Development of Novel Green Chemistry Synthetic Routes
The synthesis of aminophosphonic acids has been a subject of considerable attention in organic chemistry. researchgate.net Traditional methods often involve multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing (2-Amino-4-methylphenyl)phosphonic acid lies in the development of novel synthetic routes guided by the principles of green chemistry. These new methods aim to improve efficiency, reduce environmental impact, and enhance safety.
Key areas of focus for future synthetic research will likely include:
One-Pot Reactions: The development of one-pot, multi-component reactions, such as the Kabachnik-Fields reaction, under solvent-free or aqueous conditions can significantly streamline the synthesis. researchgate.netorganic-chemistry.org This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste.
Green Catalysts: Research into heterogeneous, reusable catalysts or biodegradable catalysts can replace traditional stoichiometric reagents. For instance, the use of deep eutectic solvents (DESs) has shown promise as both a solvent and catalyst in similar multi-component reactions, offering a greener alternative to volatile organic solvents. scienceandtechnology.com.vn
Alternative Energy Sources: The application of microwave irradiation or ultrasonication can accelerate reaction times and improve yields, often under milder conditions than conventional heating.
The table below outlines potential green synthetic strategies compared to traditional methods.
| Feature | Traditional Synthetic Routes | Emerging Green Chemistry Routes |
| Solvents | Often rely on volatile organic compounds (VOCs). | Use of water, supercritical fluids, ionic liquids, or solvent-free conditions. |
| Catalysts | Use of stoichiometric, often hazardous, acid or base catalysts. | Application of recyclable heterogeneous catalysts, biocatalysts, or green catalysts like DESs. scienceandtechnology.com.vn |
| Reaction Steps | Typically multi-step procedures with intermediate isolation. | Focus on one-pot, tandem, or domino reactions to reduce steps. organic-chemistry.org |
| Energy Input | Conventional heating requiring significant energy. | Microwave-assisted or ultrasound-promoted reactions for improved energy efficiency. |
| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents. | High atom economy through addition reactions and catalytic cycles. |
Exploration of Advanced Catalytic Applications in Organic Synthesis
The unique structure of this compound, particularly the phosphonic acid moiety, makes it a promising candidate for use in catalysis. Phosphonates are known for their strong coordination and binding properties with metal ions, which can be leveraged to create novel hybrid metal-phosphonate catalysts. scispace.com Future research will likely explore the use of this compound as a ligand or a structural component in catalysts for a variety of organic transformations.
Potential catalytic applications include:
Asymmetric Catalysis: By introducing chirality, derivatives of this compound could serve as ligands in metal complexes for enantioselective reactions, a critical area in pharmaceutical synthesis.
Heterogeneous Catalysis: The phosphonic acid group can be used to anchor organometallic complexes onto solid supports like metal oxides (e.g., TiO₂, Al₂O₃). nih.gov This creates robust, heterogeneous catalysts that are easily separated from the reaction mixture and can be recycled, aligning with green chemistry principles. scispace.com
Metal-Organic Frameworks (MOFs): This compound can serve as an organic linker in the synthesis of MOFs. mdpi.com The resulting porous materials could exhibit catalytic activity in reactions such as coupling reactions, reductions, and oxidations, with the amino and methyl groups on the phenyl ring providing a way to tune the framework's properties. scispace.com
Design of Next-Generation Supramolecular Systems and Responsive Materials
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to create complex, functional materials from molecular building blocks. researchgate.netnih.gov this compound possesses multiple functional groups capable of engaging in such interactions: the phosphonic acid group for coordination and strong hydrogen bonding, the amino group for hydrogen bonding, and the aromatic ring for π-π stacking.
Future research in this area could lead to:
Responsive Materials: Integration of this molecule into polymer backbones or supramolecular assemblies could yield "smart" materials that respond to external stimuli like pH, metal ions, or light. mdpi.com For example, the protonation/deprotonation of the amino and phosphonic acid groups could trigger conformational changes, leading to applications in sensors or controlled-release systems.
Biosensors: The adaptive and responsive nature of supramolecular systems makes them promising for advancing biosensor capabilities. researchgate.net The specific binding properties of the phosphonic acid group to certain metal ions or biological sites could be harnessed to design selective and sensitive detection platforms.
Self-Assembled Monolayers (SAMs): The phosphonic acid group is an excellent anchor for binding to various metal oxide surfaces. nih.gov This allows for the formation of ordered SAMs, which could be used to modify surface properties for applications in electronics, biocompatible coatings, and corrosion inhibition.
In-depth Mechanistic Studies of Biochemical Activities
Aminophosphonic acids are recognized as structural analogues of their corresponding amino acids, and this similarity often leads to potent and specific biological activity, particularly as enzyme inhibitors. researchgate.netnih.gov The bioactivity of many phosphonates stems from their ability to mimic the transition state of enzymatic reactions or to act as competitive inhibitors. hawaii.edu
Future research should focus on detailed mechanistic studies to understand how this compound interacts with biological systems. Key research avenues include:
Enzyme Inhibition Screening: Systematic screening of this compound against a range of enzymes, particularly those that process aromatic amino acids, could identify specific biological targets. For instance, a closely related compound has been suggested to inhibit enzymes involved in fatty acid biosynthesis in bacteria.
Structural Biology: Obtaining crystal structures of the compound bound to a target enzyme would provide invaluable insight into its mechanism of action. This structural information is crucial for understanding its inhibitory potency and for guiding the design of more effective analogues.
Pharmacophore Modeling: Computational studies can help predict potential biological targets and elucidate the key structural features responsible for any observed activity. This can accelerate the drug discovery process by prioritizing the most promising therapeutic applications.
The table below highlights potential research directions for elucidating the biochemical role of this compound.
| Research Area | Objective | Key Techniques | Potential Outcome |
| Enzyme Kinetics | To determine the mode of inhibition (e.g., competitive, non-competitive). | Spectrophotometric assays, isothermal titration calorimetry (ITC). | Understanding of how the compound affects enzyme function. |
| Structural Biology | To visualize the binding interaction with a target enzyme. | X-ray crystallography, NMR spectroscopy. | Precise information on the binding site and key interactions. |
| Computational Chemistry | To model interactions and predict binding affinity. | Molecular docking, molecular dynamics simulations. | Rational design of more potent derivatives. |
| Cell-Based Assays | To evaluate the effect of the compound on cellular processes. | Proliferation assays, reporter gene assays. | Identification of potential therapeutic effects (e.g., antimicrobial, anticancer). nih.gov |
Integration into Multidisciplinary Research Platforms
The full potential of this compound will be realized through its integration into multidisciplinary research platforms that bridge chemistry, materials science, biology, and medicine. The versatility of the phosphonic acid functional group allows for its application in diverse fields, from drug design to the functionalization of surfaces. nih.gov
Future collaborative efforts could include:
Drug Delivery Systems: The compound could be used to functionalize nanoparticles or polymers for targeted drug delivery. The phosphonic acid group can target bone tissue, suggesting potential applications in treating bone diseases.
Advanced Materials: In materials science, it could be incorporated into hybrid organic-inorganic materials, lending them specific functionalities such as catalytic activity or selective binding capabilities. mdpi.com
Agricultural Chemistry: Like other aminophosphonic acids, this compound could be explored for its potential as an herbicide or a plant growth regulator.
By fostering collaboration between synthetic chemists developing new synthetic routes, materials scientists designing novel devices, and biologists evaluating biochemical activities, the scientific community can create a synergistic approach to exploring and exploiting the properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
